加替沙替
描述
加替沙替是一种口服给药的共济失调毛细血管扩张症和 Rad3 相关蛋白抑制剂,该蛋白是参与 DNA 损伤反应的关键激酶。 该化合物在增强细胞死亡和与其他治疗方法协同作用方面显示出巨大潜力,尤其是在各种癌细胞系中,特别是胶质母细胞瘤 .
科学研究应用
加替沙替在科学研究中具有广泛的应用,包括:
化学: 用于研究 DNA 损伤反应和修复机制。
生物学: 研究其在细胞周期调控和细胞凋亡中的作用。
医学: 探索其作为各种癌症,特别是胶质母细胞瘤的潜在治疗剂。
作用机制
加替沙替通过抑制共济失调毛细血管扩张症和 Rad3 相关蛋白发挥作用,该蛋白是 DNA 损伤反应途径中的关键激酶。这种抑制阻止了下游 DNA 修复机制的激活,导致 DNA 损伤增加和细胞死亡。 分子靶标包括参与细胞周期调控和细胞凋亡的各种蛋白质 .
类似化合物:
贝索沙替: 另一种共济失调毛细血管扩张症和 Rad3 相关蛋白抑制剂,其作用机制类似。
塞拉沙替: 也是靶向共济失调毛细血管扩张症和 Rad3 相关蛋白,但其药代动力学特性不同。
比较: 加替沙替在其高效力和与其他治疗方法(如替莫唑胺和放射治疗)协同作用的能力方面是独一无二的。 它在某些癌细胞系中显示出比类似化合物更高的疗效 .
生化分析
Biochemical Properties
Gartisertib plays a pivotal role in biochemical reactions, particularly in the DNA damage response (DDR) mechanism. It interacts with the ATR protein, which is crucial for the recognition of DNA damage induced by chemotherapy and radiation, causing downstream DDR activation . The sensitivity of cells to gartisertib is associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway .
Cellular Effects
Gartisertib has a profound impact on various types of cells and cellular processes. It potently reduces the cell viability of glioblastoma cell lines . Gartisertib influences cell function by enhancing cell death in combination with other treatments like temozolomide and radiation therapy . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of gartisertib involves its binding to the ATR protein, inhibiting its function and thus disrupting the DDR mechanism . This leads to enhanced cell death, particularly when used in combination with other treatments like temozolomide and radiation therapy .
Metabolic Pathways
Gartisertib is involved in the DNA damage response metabolic pathway . It interacts with the ATR protein, a key kinase in this pathway .
准备方法
合成路线和反应条件: 加替沙替的合成涉及多个步骤,从制备核心吡唑并[1,5-a]嘧啶结构开始最终产品通过一系列纯化步骤获得 .
工业生产方法: 加替沙替的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,涉及高级技术,例如高效液相色谱用于纯化和质量控制 .
化学反应分析
反应类型: 加替沙替经历各种化学反应,包括:
氧化: 涉及氧气的添加或氢的去除。
还原: 涉及氢的添加或氧的去除。
取代: 涉及一个官能团被另一个官能团取代。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化锂铝。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
相似化合物的比较
Berzosertib: Another ataxia telangiectasia and Rad3-related protein inhibitor with similar mechanisms of action.
Ceralasertib: Also targets ataxia telangiectasia and Rad3-related protein but has different pharmacokinetic properties.
Comparison: Gartisertib is unique in its high potency and ability to synergize with other treatments such as temozolomide and radiation. It has shown higher efficacy in certain cancer cell lines compared to similar compounds .
属性
IUPAC Name |
2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKBLKSXWOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N9O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613191-99-3 | |
Record name | Gartisertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GARTISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。